molecular formula C10H13ClOS B8684260 1-[(3-Chloropropyl)sulfanyl]-4-methoxybenzene CAS No. 19433-01-3

1-[(3-Chloropropyl)sulfanyl]-4-methoxybenzene

Cat. No. B8684260
CAS RN: 19433-01-3
M. Wt: 216.73 g/mol
InChI Key: MEBHFEVVYCZYPM-UHFFFAOYSA-N
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Patent
US05053408

Procedure details

With stirring at room temperature, 5.6 g (39.9 mmols) of 4-methoxythiophenol was added by small portions to 20 ml of a solution of 0.98 g (40.8 mmols) of sodium hydride in dimethylformamide. The solution was dropwise added to 40 ml of a solution of 6.3 g (40.0 mmols) of 1-bromo-3-chloropropane in dimethylformamide with stirring under ice cooling. The mixture was stirred under ice cooling for further an hour. After the reaction, an aqueous saturated sodium bicarbonate solution was added to the mixture followed by extraction of the solution with ethyl acetate 3 times. The ethyl acetate layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: chloroform) to afford 7.8 g (yield: 90%) of the title compound.
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][Cl:16].C(=O)(O)[O-].[Na+]>CN(C)C=O>[Cl:16][CH2:15][CH2:14][CH2:13][S:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0.98 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
6.3 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring under ice cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred under ice cooling for further an hour
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction of the solution with ethyl acetate 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: chloroform)

Outcomes

Product
Name
Type
product
Smiles
ClCCCSC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.